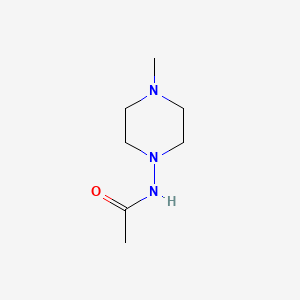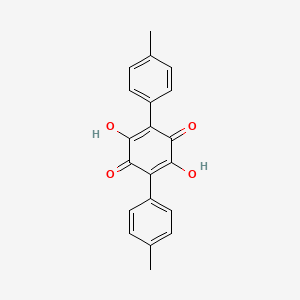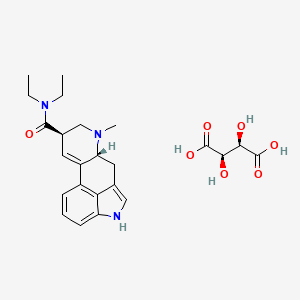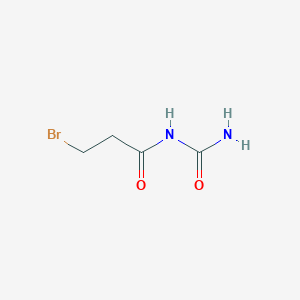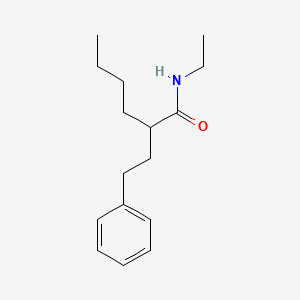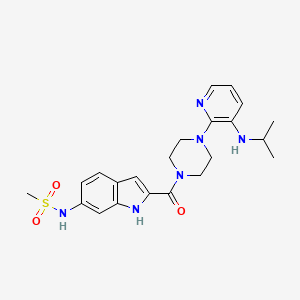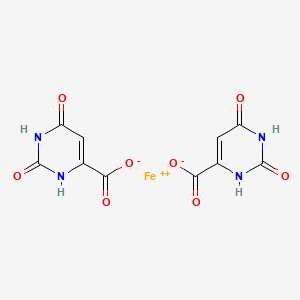
Ferrous orotate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferrous orotate is a compound formed by the combination of iron and orotic acid. It is known for its high bioavailability and is often used as a dietary supplement to address iron deficiency. Orotic acid, an intermediate in the pyrimidine biosynthesis pathway, plays a crucial role in the synthesis of DNA and RNA. This compound is particularly valued for its ability to deliver iron efficiently to the body, making it a preferred choice in nutritional supplements .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ferrous orotate can be synthesized by reacting ferrous sulfate with orotic acid in an aqueous solution. The reaction typically involves dissolving ferrous sulfate in water and then adding orotic acid under controlled pH conditions to form this compound. The resulting compound is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced filtration and drying techniques helps in obtaining a high-quality product suitable for use in dietary supplements and other applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ferrous orotate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to ferric orotate in the presence of oxidizing agents.
Reduction: It can be reduced back to this compound from ferric orotate using reducing agents.
Substitution: The orotate ligand can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Ascorbic acid, sodium dithionite.
Substitution Reactions: Ligand exchange reactions can be carried out using various ligands such as chloride or sulfate ions.
Major Products Formed
Oxidation: Ferric orotate.
Reduction: this compound.
Substitution: Complexes with different ligands depending on the reagents used.
Applications De Recherche Scientifique
Ferrous orotate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies involving iron complexes.
Biology: Studied for its role in iron metabolism and its effects on cellular processes.
Medicine: Used in the treatment of iron deficiency anemia due to its high bioavailability and minimal gastrointestinal side effects.
Industry: Employed in the formulation of dietary supplements and fortified foods
Mécanisme D'action
Ferrous orotate exerts its effects primarily through its role in iron supplementation. Iron is essential for the formation of hemoglobin, which carries oxygen in the blood. The orotate component enhances the absorption of iron in the gastrointestinal tract, making it more effective than other iron supplements. The molecular targets include various enzymes and proteins involved in iron metabolism and transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ferrous sulfate
- Ferrous fumarate
- Ferrous gluconate
- Ferrous bisglycinate
Comparison
Ferrous orotate is unique due to its high bioavailability and minimal gastrointestinal side effects compared to other iron supplements. While ferrous sulfate and ferrous fumarate are commonly used, they often cause gastrointestinal discomfort. Ferrous bisglycinate is another well-tolerated form but may not be as effective in certain populations. This compound stands out for its efficient iron delivery and better tolerance .
Propriétés
Numéro CAS |
85187-45-7 |
|---|---|
Formule moléculaire |
C10H6FeN4O8 |
Poids moléculaire |
366.02 g/mol |
Nom IUPAC |
2,4-dioxo-1H-pyrimidine-6-carboxylate;iron(2+) |
InChI |
InChI=1S/2C5H4N2O4.Fe/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11);/q;;+2/p-2 |
Clé InChI |
QOOMRZNLVISVGR-UHFFFAOYSA-L |
SMILES canonique |
C1=C(NC(=O)NC1=O)C(=O)[O-].C1=C(NC(=O)NC1=O)C(=O)[O-].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


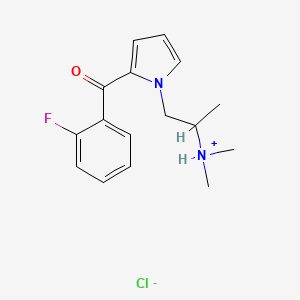

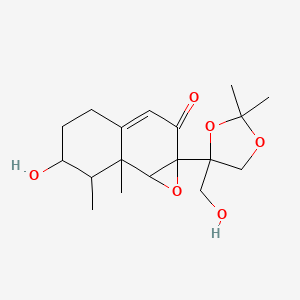
![2-[(5-Bromo-2-hydroxyphenyl)methylene]hydrazide benzenesulfonic acid](/img/structure/B12796487.png)
![2-cyclohexyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796497.png)

